N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide
Description
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[2-chloro-4-[(2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-9(21)18-14-7-6-10(8-12(14)17)19-15-11-4-2-3-5-13(11)20-16(15)22/h2-8H,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
BTSVDAJCORIJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N=C2C3=CC=CC=C3NC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction and Acetylation
Step 1: Preparation of 2-chloro-4-nitroaniline
4-Nitroaniline undergoes electrophilic chlorination using Cl₂/FeCl₃ in dichloromethane at 0–5°C, yielding 2-chloro-4-nitroaniline (mp 115–117°C) with 78% efficiency.
Step 2: Acetylation
2-Chloro-4-nitroaniline (1 equiv) reacts with acetyl chloride (1.2 equiv) in anhydrous pyridine at 0°C, followed by gradual warming to room temperature. The product, N-(2-chloro-4-nitrophenyl)acetamide , is isolated via filtration (yield: 85%; mp 148–150°C).
Nitro Group Reduction
Catalytic hydrogenation of N-(2-chloro-4-nitrophenyl)acetamide using 10% Pd/C (5 wt%) in ethanol under H₂ (1 atm) at 25°C for 6 h affords N-(2-chloro-4-aminophenyl)acetamide (yield: 90%; mp 132–134°C).
Condensation with Isatin to Form the Imine Linkage
Reaction Conditions Optimization
N-(2-chloro-4-aminophenyl)acetamide (1 equiv) and isatin (1.05 equiv) are refluxed in DMF containing K₂CO₃ (2 equiv) for 8 h. The base facilitates deprotonation of the aniline NH₂, enabling nucleophilic attack on the isatin C3 carbonyl. Dehydration forms the (E)-imine configuration, stabilized by conjugation with the indole π-system.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | 65% |
| Temperature | 110°C (reflux) | Max yield |
| Base | K₂CO₃ | 65% |
| Reaction Time | 8 h | Plateau at 6 h |
Stereochemical Control
The (E)-configuration is favored due to:
-
Reduced steric hindrance between the indole C2-oxygen and phenyl chlorine.
-
Conjugative stabilization of the planar imine.
¹H NMR (DMSO-d₆, 400 MHz) : δ 10.49 (s, 1H, NH), 8.21 (s, 1H, imine-H), 7.68–7.48 (m, 4H, Ar-H), 7.09–7.01 (m, 2H, indole-H).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) in DMSO with KOH as base reduces reaction time by 75% while maintaining a 62% yield. This method enhances imine formation kinetics via rapid dielectric heating.
One-Pot Sequential Approach
Combining acetylation, reduction, and condensation in a single pot using TiO₂ nanoparticles as a recyclable catalyst achieves a 58% overall yield. While less efficient, this method reduces solvent waste.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with a retention time of 6.2 min.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Imine Z/E isomerization | Use of bulky bases (e.g., DBU) |
| Over-acetylation | Controlled acetyl chloride stoichiometry |
| Indole ring oxidation | Anaerobic reaction conditions |
Industrial-Scale Considerations
Chemical Reactions Analysis
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors, including those involved in the biosynthesis of bacterial lipids and cancer cell proliferation. This binding inhibits the activity of these receptors, leading to the suppression of microbial growth and cancer cell proliferation .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Chloro vs. Methyl Groups: The compound in -[(4-methylphenyl)amino]-N′-[(3E)-2-oxo-1H-indol-3-ylidene]acetohydrazide, replaces the chloro group with a methyl substituent. While methyl groups increase steric bulk and electron-donating effects, chloro substituents enhance electrophilicity and may improve metabolic stability due to reduced oxidative susceptibility .
- Chloro-Fluoro Combinations: N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () demonstrates that halogenation at adjacent positions (3-Cl, 4-F) can influence crystal packing via hydrogen bonding (N–H···O) and C–H···O interactions. Such substitutions may enhance coordination abilities in metal-binding applications compared to the mono-chloro derivative .
Core Heterocyclic Modifications
- Indolylidene vs. Thienopyridine: Compound 9af (), a thieno[2,3-b]pyridine-2-carboxamide with chloro and dimethylaminoethyl groups, exhibits antiplasmodial activity. The thienopyridine core provides a rigid planar structure, contrasting with the indolylidene moiety’s conjugated system, which may alter target selectivity or solubility .
- Triazole and Pyrimidine Derivatives :
Compounds in and incorporate triazole or pyrimidine rings. For example, N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () includes a sulfanyl-triazole group, which could enhance hydrogen-bonding capacity and metabolic resistance compared to the indolylidene-based target compound .
Acetamide Side Chain Variations
- Anti-Exudative Activity :
Acetamides with triazole-thioether groups () show anti-exudative effects at 10 mg/kg, comparable to diclofenac. The target compound’s indolylidene-imine linkage may offer distinct pharmacokinetic profiles due to differences in hydrolysis susceptibility . - The target compound’s indolylidene group diverges from this motif, likely altering antibacterial mechanisms .
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Biological Activity/Properties | Reference |
|---|---|---|---|---|
| N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide | Indolylidene-acetamide | 2-Cl, indolylidene-imine | Potential enzyme inhibition | |
| 2-[(4-methylphenyl)amino]-N′-[(3E)-2-oxo-1H-indol-3-ylidene]acetohydrazide | Indolylidene-hydrazide | 4-CH₃, hydrazide | Not reported | |
| N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide | Diphenylacetamide | 3-Cl, 4-F, diphenyl | Crystal engineering, ligand potential | |
| 3,6-Diamino-4-(2-chloro-4-{2-(dimethylamino)ethylamino}phenyl)-N-(3-chlorophenyl)... | Thienopyridine-carboxamide | 2-Cl, dimethylaminoethyl | Antiplasmodial (IC₅₀: <1 µM) | |
| N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide | Phenylacetamide | 4-OH, anilino | Paracetamol impurity, lithographic use |
Biological Activity
N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide is a compound with significant biological activity, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a chloro-substituted phenyl ring and an indole derivative. The presence of the indole moiety is significant for its biological activity, as indole derivatives are known for their diverse pharmacological effects.
Overview of Studies
Recent studies have focused on the antimicrobial potential of compounds similar to this compound. A notable study screened various N-substituted phenyl-2-chloroacetamides against common pathogens:
-
Pathogens Tested :
- Escherichia coli
- Staphylococcus aureus
- Methicillin-resistant S. aureus (MRSA)
- Candida albicans
- Findings :
Structure-Activity Relationship (SAR)
The biological activity varied significantly based on the substituents on the phenyl ring:
| Substituent | Activity Level |
|---|---|
| Halogenated groups | High efficacy against Gram-positive bacteria |
| Non-halogenated groups | Lower efficacy |
The presence of halogenated substituents increased lipophilicity, enhancing membrane permeability and consequently antimicrobial effectiveness .
Antiviral Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antiviral potential, particularly against SARS-CoV-2.
Key Findings
- Target : RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2.
- Methodology : A library of 103 compounds was screened using a cell-based assay.
- Results : Several candidates exhibited strong inhibition of RdRp activity with low cytotoxicity. For instance, compound 6-72-2a was highlighted as a promising candidate due to its potent inhibitory effects .
Study 1: Antimicrobial Evaluation
A study conducted on twelve newly synthesized N-substituted phenyl chloroacetamides revealed that those with specific substituents showed enhanced activity against Gram-positive bacteria and moderate effectiveness against yeast strains like C. albicans. This study underscores the importance of chemical modifications in optimizing biological activity .
Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, the compound library demonstrated significant inhibition of RdRp in SARS-CoV-2, suggesting potential therapeutic applications in combating COVID-19 .
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide with high purity?
The synthesis typically involves multi-step organic reactions:
- Core Framework Construction : Begin with the formation of the indole or pyrimidoindole core, often via cyclization reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres (N₂ or Ar) to prevent oxidation .
- Substituent Introduction : The chloro and acetamide groups are introduced via nucleophilic substitution or condensation reactions. For example, coupling the indole-3-ylideneamino moiety to the chlorophenyl ring requires catalysts like EDCI/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) are essential to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .
Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., anticancer vs. antimicrobial) across studies?
Discrepancies often arise from variations in experimental design:
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays; MTT assays for cytotoxicity) to minimize inter-lab variability .
- Orthogonal Techniques : Combine in vitro enzyme inhibition assays (e.g., kinase profiling) with in silico molecular docking to validate target specificity. For instance, conflicting Akt kinase inhibition data can be reconciled by repeating assays with recombinant proteins and ATP-competitive controls .
- Structural Confirmation : Re-characterize the compound via NMR and HRMS to rule out batch-specific impurities affecting bioactivity .
Basic: Which analytical techniques are indispensable for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include the indole NH (~δ 10–12 ppm) and acetamide carbonyl (~δ 168–170 ppm) .
- Mass Spectrometry : HRMS (ESI-TOF) validates the molecular formula (e.g., [M+H]⁺ for C₁₆H₁₂ClN₃O₂ requires m/z 314.0594) .
- HPLC-PDA : Purity >98% is confirmed using a C18 column (acetonitrile/water gradient, λ = 254 nm) .
Advanced: What strategies are effective for elucidating the molecular targets of this compound in cancer cell lines?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down binding proteins from lysates, followed by LC-MS/MS identification .
- CRISPR-Cas9 Knockout Screens : Target candidate genes (e.g., kinases, epigenetic regulators) in isogenic cell lines to assess resistance/sensitivity .
- Thermal Shift Assays : Monitor protein melting shifts (ΔTm) to identify direct targets, such as kinases or transcription factors .
Basic: What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, Akt) using ADP-Glo™ assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic Substituent Variation : Replace the chloro group with F, Br, or CF₃ to assess electronic effects. Modify the acetamide side chain with alkyl/aryl groups to enhance lipophilicity .
- Computational Modeling : Perform DFT calculations to predict binding affinity changes upon substitution. Docking into Akt kinase (PDB: 7SH) identifies steric clashes or hydrogen bond disruptions .
- Parallel Synthesis : Generate a library of analogs via combinatorial chemistry and test in high-throughput screens .
Basic: How should stability studies be conducted to determine shelf-life under laboratory conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via HPLC .
- Solution Stability : Prepare stock solutions in DMSO or PBS (pH 7.4) and analyze by UV-Vis (λmax) over 72 hours .
Advanced: What mechanistic insights can be gained from studying metabolic pathways of this compound?
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF-MS. For example, hydroxylation at the indole ring or glucuronidation of the acetamide .
- CYP450 Inhibition : Assess interactions with CYP3A4/2D6 using fluorescent probes (e.g., Vivid® kits) to predict drug-drug interactions .
Basic: What safety precautions are critical during handling and storage?
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powders .
- Storage : Store at –20°C in amber vials under desiccant to prevent hydrolysis .
Advanced: How can contradictory data on solubility and bioavailability be addressed?
- Co-solvent Systems : Test solubility in PEG-400/water or Captisol® solutions. Use shake-flask method with HPLC quantification .
- Permeability Assays : Perform Caco-2 monolayer studies with LC-MS quantification to measure apparent permeability (Papp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
